Cas no 2171787-11-2 (5-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxa-9-thia-4-azaspiro5.5undecane)

5-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxa-9-thia-4-azaspiro5.5undecane structure
2171787-11-2 structure
Product Name:5-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxa-9-thia-4-azaspiro5.5undecane
CAS No:2171787-11-2
MF:C12H19N3OS2
MW:285.428759813309
CID:6303872
PubChem ID:165720839
Update Time:2025-07-09

5-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxa-9-thia-4-azaspiro5.5undecane Chemical and Physical Properties

Names and Identifiers

    • 5-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxa-9-thia-4-azaspiro5.5undecane
    • EN300-1644255
    • 5-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxa-9-thia-4-azaspiro[5.5]undecane
    • 2171787-11-2
    • Inchi: 1S/C12H19N3OS2/c1-2-9-14-15-11(18-9)10-12(16-6-5-13-10)3-7-17-8-4-12/h10,13H,2-8H2,1H3
    • InChI Key: HTMTWSCUNJIZRI-UHFFFAOYSA-N
    • SMILES: S1CCC2(CC1)C(C1=NN=C(CC)S1)NCCO2

Computed Properties

  • Exact Mass: 285.09695459g/mol
  • Monoisotopic Mass: 285.09695459g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 101Ų

5-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxa-9-thia-4-azaspiro5.5undecane Pricemore >>

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Additional information on 5-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxa-9-thia-4-azaspiro5.5undecane

5-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-oxa-9-thia-4-azaspiro[5.5]undecane (CAS No. 2171787-11-2): A Comprehensive Scientific Overview

The compound 5-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxa-9-thia-4-azaspiro[5.5]undecane (CAS 2171787-11-2) represents a structurally unique heterocyclic molecule with potential applications in pharmaceutical and agrochemical research. Its intricate spirocyclic framework, combined with the presence of multiple heteroatoms (oxygen, sulfur, and nitrogen), makes it a subject of growing interest in medicinal chemistry and drug discovery pipelines.

Recent studies highlight the significance of thiadiazole-containing compounds in modulating biological targets, particularly in the context of enzyme inhibition and receptor interactions. The 5-ethyl-1,3,4-thiadiazole moiety in this compound is noteworthy for its electron-withdrawing properties and metabolic stability, traits highly sought after in the design of bioactive molecules. Researchers are increasingly focusing on such heterocyclic hybrids to address challenges in drug resistance and bioavailability.

From a synthetic chemistry perspective, the spiro[5.5]undecane core introduces conformational rigidity, which can enhance binding selectivity—a critical factor in the development of targeted therapies. Computational analyses suggest that this scaffold may exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, aligning with current trends in AI-driven drug design. These properties have sparked discussions in forums and publications about its potential role in next-generation small-molecule therapeutics.

Environmental and green chemistry considerations are also shaping research around CAS 2171787-11-2. Innovations in catalytic methods for constructing its 1-oxa-9-thia-4-azaspiro system reflect the industry’s shift toward sustainable synthesis. Notably, the compound’s sulfur-rich architecture has prompted investigations into its utility in crop protection agents, where eco-friendly alternatives are in high demand.

Ongoing explorations into the structure-activity relationships (SAR) of this compound class reveal promising correlations with kinase inhibition and anti-inflammatory activity. Such findings resonate with trending searches on "novel anti-inflammatory scaffolds" and "kinase inhibitors beyond oncology," underscoring its relevance to contemporary biomedical challenges. Patent landscapes further indicate growing commercial interest, particularly in combinatorial libraries featuring spirocyclic thiadiazole derivatives.

In analytical chemistry, advanced techniques like LC-MS and NMR crystallography are being employed to characterize CAS 2171787-11-2 with unprecedented precision. This aligns with the broader demand for high-resolution structural elucidation tools in compound validation—a frequently searched topic among analytical scientists.

As the scientific community prioritizes molecular diversity and fragment-based drug discovery, compounds like 5-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxa-9-thia-4-azaspiro[5.5]undecane offer versatile building blocks. Their adaptability in parallel synthesis and click chemistry applications positions them at the forefront of modern chemical innovation, answering frequent queries about "modular synthetic approaches" in peer-reviewed literature.

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